2-Methyl-2H-tetrazole-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyltetrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5/c1-8-6-3(2-4)5-7-8/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCYACRUYYBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Methyl 2h Tetrazole 5 Carbonitrile and Its Derivatives
Classical and Conventional Synthesis Routes
Traditional methods for constructing the tetrazole ring remain fundamental in organic synthesis. These approaches, primarily [3+2] cycloaddition and nitrile-azide condensation, have been extensively studied and optimized over the years.
[3+2] Cycloaddition Methodologies for 5-Substituted Tetrazoles
The [3+2] cycloaddition reaction is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including tetrazoles. nih.gov This reaction typically involves the combination of a 1,3-dipole with a dipolarophile. In the context of tetrazole synthesis, this translates to the reaction of an azide (B81097) (the 1,3-dipole) with a nitrile (the dipolarophile). nih.gov
The formation of the initial 5-substituted-1H-tetrazole, in this case, 5-cyanotetrazole (B1619336), would involve the reaction of sodium azide with a cyanogen (B1215507) source. The regiochemistry of the subsequent methylation of the tetrazole ring is a critical step in obtaining 2-Methyl-2H-tetrazole-5-carbonitrile. Alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 substituted isomers. The properties of the substituent at the C5 position and the choice of alkylating agent and reaction conditions can influence the isomeric ratio.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| Aryl Nitrile | Sodium Azide | Lewis Acid (e.g., ZnCl2) | 5-Aryl-1H-tetrazole | Good to Excellent | General Method |
| Alkyl Nitrile | Trimethylsilyl Azide | Lewis Acid | 5-Alkyl-1H-tetrazole | Variable | General Method |
This table represents generalized findings for the synthesis of 5-substituted tetrazoles via [3+2] cycloaddition.
Nitrile-Azide Condensation Approaches
The condensation of nitriles with azides is a direct and atom-economical route to tetrazoles. nih.gov This method often requires elevated temperatures or the use of catalysts to overcome the activation energy barrier. For the synthesis of a 5-cyanotetrazole precursor, dicyanogen or a similar reagent could theoretically react with an azide source.
The direct synthesis of this compound via this route would necessitate the use of methyl azide with a cyanogen-containing compound. However, the handling of potentially explosive and toxic reagents like methyl azide requires special precautions. A more common approach is the initial formation of the 5-substituted tetrazole followed by N-alkylation.
Advanced Synthetic Methodologies
To address the limitations of classical methods, such as harsh reaction conditions, safety concerns, and lack of regioselectivity, advanced synthetic methodologies have been developed. These include catalytic approaches, microwave-assisted synthesis, and multicomponent reactions.
Catalytic Synthesis Approaches
The use of catalysts in tetrazole synthesis can lead to milder reaction conditions, improved yields, and in some cases, enhanced regioselectivity. Both homogeneous and heterogeneous catalysts have been employed for the [3+2] cycloaddition of azides to nitriles. rsc.org
For the synthesis of 2,5-disubstituted tetrazoles, catalytic methods are particularly valuable for the regioselective alkylation step. For instance, copper-catalyzed cross-coupling reactions of N-H free tetrazoles with boronic acids have been shown to be effective for the synthesis of 2,5-disubstituted tetrazoles. rsc.org This method offers a direct route to N-arylation and potentially N-alkylation with high regioselectivity for the N2 position under optimized conditions.
| Tetrazole Precursor | Alkylating/Arylating Agent | Catalyst | Solvent/Temp. | Product | Regioselectivity (N2:N1) | Yield (%) | Reference |
| 5-Phenyl-1H-tetrazole | Phenylboronic Acid | Cu2O (5 mol%) | O2 (1 atm), DMF | 2,5-Diphenyl-2H-tetrazole | High | Good | rsc.org |
| 5-Substituted-1H-tetrazole | N-Tosylhydrazones | Base | Heat | 2,5-Disubstituted-2H-tetrazole | Main Product | Good | researchgate.net |
This table showcases examples of catalytic methods for the synthesis of 2,5-disubstituted tetrazoles.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and often enhance product purity. asianpubs.org In tetrazole synthesis, microwave-assisted protocols have been successfully applied to the cycloaddition of nitriles and azides, significantly reducing reaction times from hours to minutes. asianpubs.org
Microwave heating can also be beneficial in the N-alkylation of 5-substituted tetrazoles, potentially influencing the regioselectivity of the reaction. The rapid and uniform heating provided by microwaves can lead to different product distributions compared to conventional heating methods. While specific examples for this compound are not abundant, the general applicability of this technique to tetrazole synthesis is well-documented.
| Reactants | Conditions | Time | Product | Yield (%) | Reference |
| Benzonitrile, Sodium Azide | Microwave (250W), 150°C | 40 min | 5-Phenyl-1H-tetrazole | 35% | researchgate.net |
| Benzoyl cyanide, Perfluorobutylethyl azide | Microwave, 100°C | 2 h | 1-(Perfluorobutylethyl)-5-phenyl-1H-tetrazole | Good | asianpubs.org |
This table provides examples of microwave-assisted synthesis of tetrazole derivatives.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.gov For the synthesis of complex tetrazole derivatives, MCRs provide a convergent and streamlined approach.
While a direct MCR for this compound is not prominently described, MCRs are widely used to generate libraries of substituted tetrazoles. nih.gov For example, the Ugi-azide reaction is a well-known MCR that produces 1,5-disubstituted tetrazoles. Developing a multicomponent strategy that could regioselectively yield a 2,5-disubstituted tetrazole like the target compound is an area of ongoing research interest. One-pot reactions that combine the formation of the 5-substituted tetrazole ring with a subsequent regioselective N-alkylation can be considered a type of multicomponent process. organic-chemistry.org
Regioselective Synthesis and Isomer Control
The synthesis of this compound, a 2,5-disubstituted tetrazole, necessitates precise control over the regioselectivity of the alkylation step. The tetrazole ring contains two distinct nucleophilic nitrogen atoms (N-1 and N-2) available for alkylation, leading to the potential formation of two different regioisomers: 1,5- and 2,5-disubstituted products. Achieving a high yield of the desired 2,5-isomer while minimizing the formation of the 1,5-isomer is a central challenge in tetrazole chemistry.
N-Alkylation Regioselectivity in Tetrazole Derivatives
The N-alkylation of 5-substituted 1H-tetrazoles is a common method for synthesizing disubstituted tetrazole derivatives. However, this reaction typically yields a mixture of N-1 and N-2 alkylated isomers. nih.gov The regioselectivity of this process is not straightforward and depends on a complex interplay of various factors. rsc.org Consequently, developing synthetic methodologies that favor one isomer over the other is a significant area of research. acs.orgacs.org
One effective strategy for the preferential formation of 2,5-disubstituted tetrazoles involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines. organic-chemistry.orgorganic-chemistry.orgnih.gov This method generates a transient alkyl diazonium intermediate that acts as the alkylating agent, showing a preference for attacking the N-2 position of the tetrazole ring. rsc.orgorganic-chemistry.org This approach has proven effective for a range of aryl, heteroaryl, and alkyl-substituted tetrazoles and is compatible with various functional groups. organic-chemistry.orgnih.gov
Another approach involves metal-free C-N coupling reactions. For instance, the reaction of N-tosylhydrazones with 5-substituted 1H-tetrazoles has been shown to be highly regioselective, producing 2,5-disubstituted-2H-tetrazoles as the major products. researchgate.net Similarly, mechanochemical (solid-state) conditions, such as ball milling, have been explored to enhance the selectivity for N-2 regioisomers in the alkylation of tetrazoles with phenacyl halides. acs.orgacs.org In one specific instance, the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate yielded three isomeric products, with the 2,5-disubstituted compound being the major isomer isolated. nih.gov
The most prevalent method for creating the tetrazole ring itself is the [2+3] cycloaddition of a nitrile with an azide. nih.gov However, for creating 2,5-disubstituted tetrazoles like this compound, the key step is the subsequent regioselective alkylation of the 5-substituted-1H-tetrazole intermediate.
Factors Influencing 1,5- and 2,5-Substitution Ratios
The ratio of 1,5- to 2,5-disubstituted tetrazole products is highly dependent on the reaction conditions and the nature of the substrates. rsc.org Understanding and manipulating these factors are crucial for directing the synthesis towards the desired 2,5-isomer. Key influencing factors include the reaction temperature, solvent, the nature of the reacting species (ion pairs vs. free anions), and the specific mechanism of the substitution reaction. rsc.orgacs.org
Key Influencing Factors:
Temperature: Temperature can significantly impact the isomeric ratio. Higher temperatures have been observed to favor the formation of the N-1 substituted product, whereas reactions conducted at lower temperatures or without external heating tend to favor N-2 alkylation. acs.org
Solvent and Solubility: The solvent plays a critical role by influencing the state of the tetrazolide anion. In solution, the reacting species can range from free anions to solvent-separated or contact ion pairs. acs.org Under conditions of low solubility, alkylation reactions often favor the N-2 position, which is attributed to the involvement of contact ion pairs as the primary reacting intermediates. acs.org
Reaction Mechanism: The regioselectivity cannot be explained by steric hindrance alone; the nucleophilic substitution mechanism (first-order vs. second-order) is a determining factor. rsc.orgresearchgate.net Different alkylating agents can proceed through different mechanisms, thus altering the product ratio. rsc.org
Reaction Conditions (Homogeneous vs. Heterogeneous): Mechanochemical or solid-state reactions, which occur without a solvent, can exhibit higher reactivity and different selectivity compared to solution-phase reactions. acs.org The absence of solvation energy that needs to be overcome can lead to conditions that favor N-2 alkylation. acs.org The choice of a grinding auxiliary in such reactions can also affect the regioisomeric ratio. acs.orgacs.org
Thermodynamic vs. Kinetic Control: The final product ratio can be a result of either kinetic or thermodynamic control. Computational studies have indicated that the 2,5-disubstituted isomer is often the more thermodynamically stable product. mdpi.com Factors that influence transition state energies (kinetic control) and the relative stability of the final products (thermodynamic control) both play essential roles in the observed regioselectivity. researchgate.net
The following table summarizes experimental findings on how various factors influence the regioselectivity of tetrazole N-alkylation.
| 5-Substituted Tetrazole | Alkylating Agent | Base / Catalyst | Solvent | Temperature | Ratio (1,5-isomer : 2,5-isomer) | Reference |
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Not Specified | Not Specified | 45 : 55 | mdpi.com |
| 5-Phenyltetrazole | Benzaldehyde tosylhydrazone | K₂CO₃ | 1,4-Dioxane | Reflux | Minor : Major (27% : 47% isolated yields) | researchgate.net |
| 5-(p-Tolyl)tetrazole | n-Butyl amine / Nitrite reagent | - | Ethyl Acetate | 0 °C to rt | 14 : 86 | organic-chemistry.org |
| 5-(4-Chlorophenyl)tetrazole | Cyclohexyl amine / Nitrite reagent | - | Ethyl Acetate | 0 °C to rt | 20 : 80 | organic-chemistry.org |
| 2-(2H-Tetrazol-5-yl)phenol | Methyl 2-bromoacetate | K₂CO₃ | Acetonitrile | 273 K to rt | Minor Isomers : Major Isomer | nih.gov |
Reactivity and Mechanistic Studies of 2 Methyl 2h Tetrazole 5 Carbonitrile Systems
Reaction Pathways of the Carbonitrile Group
The carbonitrile (CN) group in 2-Methyl-2H-tetrazole-5-carbonitrile is a key functional group that dictates a significant portion of its chemical behavior. The carbon atom of the nitrile group is electrophilic, a characteristic arising from resonance that places a partial positive charge on it. This electrophilicity makes the triple bond susceptible to nucleophilic attack, in a manner analogous to a carbonyl group. libretexts.org
Common reaction pathways for nitriles that are applicable to this compound include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate. libretexts.orgpressbooks.pub The initial step in acid-catalyzed hydrolysis is the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. pressbooks.pub
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents can yield an aldehyde. pressbooks.pub
Reactions with Organometallic Reagents: Grignard reagents and organolithium reagents can attack the electrophilic carbon of the nitrile to form an imine salt, which upon hydrolysis, yields a ketone. libretexts.org
The reactivity of the carbonitrile group is influenced by the electron-withdrawing nature of the tetrazole ring, which can enhance the electrophilicity of the nitrile carbon.
Photochemical Transformations and Product Elucidation
The photochemistry of tetrazole derivatives is a complex field, often leading to the cleavage of the tetrazole ring and the formation of a variety of photoproducts. researchgate.net The specific products formed depend on factors such as the substituents on the ring, the wavelength of the irradiating light, and the reaction medium. researchgate.netnih.gov
Upon photolysis, tetrazoles typically extrude molecular nitrogen (N₂). nih.gov For 2,5-disubstituted tetrazoles like this compound, this nitrogen extrusion can lead to the formation of a nitrilimine intermediate. This highly reactive species can then undergo further transformations. nih.govuc.pt
Studies on related 2-methyl-2H-tetrazole derivatives, such as 2-methyl-2H-tetrazol-5-amine, have shown that UV irradiation can induce several primary photochemical processes, including: uc.pt
Nitrogen elimination to produce a diazirene derivative. uc.pt
Ring cleavage leading to the formation of methyl azide (B81097) and cyanamide. uc.pt
Tautomerization to a mesoionic species. uc.pt
These primary photoproducts can then undergo secondary reactions, leading to a complex mixture of final products. uc.pt The photochemistry of tetrazoles in solution can be a useful synthetic methodology, as the careful selection of solvents can influence the reaction pathways and stabilize the resulting photoproducts. nih.gov
Tautomeric Equilibria and Dynamic Behavior of Tetrazoles
1H- and 2H-Tautomerism in Solution and Gas Phase
5-substituted tetrazoles can exist as two principal tautomers: the 1H- and 2H-forms. nih.govresearchgate.net These tautomers possess different chemical and physicochemical properties. researchgate.net The position of this equilibrium is significantly influenced by the surrounding medium. sci-hub.se
High-level ab initio molecular orbital calculations have been employed to study the tautomeric equilibrium of tetrazole. sci-hub.se These studies, consistent with experimental observations, indicate that the 2H-tetrazole is the more stable tautomer in the gas phase. nih.govsci-hub.senih.gov Conversely, in solution, the more polar 1H-tautomer is generally the predominant species. nih.govsci-hub.se For 5-substituted 1H-tetrazoles, the 1H- and 2H-tautomers can exist in an approximately 1:1 ratio in solution. thieme-connect.com
The interconversion between these tautomers is thought to proceed through tight ion-pair intermediates. acs.org
Influence of Substituents and Solvent Effects on Tautomeric Balance
The tautomeric equilibrium of tetrazoles is sensitive to both the nature of the substituent at the C5 position and the properties of the solvent. acs.orgnih.gov
Substituent Effects: The electronic properties of the substituent at the C5 position can influence the relative stabilities of the 1H and 2H tautomers. Electron-withdrawing groups and electron-donating groups can shift the equilibrium by stabilizing one tautomer over the other.
Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric balance. acs.org In nonpolar solutions, both the 1H and 2H forms of tetrazole are predicted to exist in comparable amounts. sci-hub.se However, in solvents with a high dielectric constant, the more polar 1H tautomer becomes the dominant species. sci-hub.se The ability of a solvent to form hydrogen bonds can also dramatically influence the tautomerization process. nih.gov The hydrazone form of some azo compounds, for instance, is favored by the addition of water to organic co-solvents. elsevierpure.com
Electrophilic and Nucleophilic Reactivity at Ring Positions (C5, N1, N2)
The tetrazole ring is generally resistant to electrophilic attack due to the presence of multiple pyridine-type nitrogen atoms, which have an electron-withdrawing effect. bhu.ac.in However, the ring can undergo reactions with electrophiles, particularly at the nitrogen atoms.
Electrophilic Attack: Alkylation is a common electrophilic reaction for 5-substituted tetrazoles. This reaction can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. researchgate.net The lack of regioselectivity is a drawback of many alkylation methods. researchgate.net However, in some cases, such as the alkylation of 5-nitrotetrazole salts, the reaction proceeds with a preference for the N2 position. researchgate.netresearchgate.net
Nucleophilic Attack: The tetrazole ring itself is generally not susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. The primary site for nucleophilic interaction is often the acidic proton on the ring in 1H-tetrazoles. The acidity of the tetrazole ring is a key feature, and it is comparable to that of carboxylic acids. thieme-connect.combhu.ac.in This acidity is a major factor in many of its medicinal applications. researchgate.net
The C5 carbon, being attached to the electron-rich tetrazole ring and the electron-withdrawing carbonitrile group, presents a complex electronic environment. Its reactivity towards electrophiles and nucleophiles will be influenced by the interplay of these electronic effects.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)
Detailed experimental ¹H NMR and ¹³C NMR data for 2-Methyl-2H-tetrazole-5-carbonitrile, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the reviewed literature. Such data would be crucial for identifying the electronic environment of the methyl protons and the carbon atoms within the tetrazole ring and the nitrile group.
Two-Dimensional NMR Experiments (COSY, HMBC, NOESY)
Two-dimensional NMR experiments are essential for establishing connectivity between atoms within a molecule. However, no published COSY, HMBC, or NOESY spectra for this compound could be located. These experiments would be instrumental in confirming the attachment of the methyl group to the N2 position of the tetrazole ring and the relative positions of all atoms.
Vibrational Spectroscopy (FT-IR)
An experimental FT-IR spectrum for this compound, which would show the characteristic vibrational frequencies of its functional groups (such as the C≡N stretch of the nitrile and the various vibrations of the tetrazole ring), is not documented in the available scientific resources.
Mass Spectrometry Techniques
While mass spectrometry data for related tetrazoles exist, the specific mass spectrum and fragmentation pattern for this compound have not been reported. This information would be vital for confirming the molecular weight and understanding the stability of the compound under ionization.
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study would provide the most definitive three-dimensional structure of this compound in the solid state, yielding precise bond lengths, bond angles, and crystal packing information. To date, no such crystallographic data has been published for this compound.
Theoretical and Computational Investigations of 2 Methyl 2h Tetrazole 5 Carbonitrile
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. For tetrazole derivatives, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have been successfully used to investigate their molecular structure and vibrational spectra. Such studies provide a foundational understanding of the molecule's characteristics at an atomic level.
Electronic Structure and Molecular Geometry Optimization
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of 2-Methyl-2H-tetrazole-5-carbonitrile. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process. For similar tetrazole derivatives, DFT calculations have been shown to provide optimized geometries that are in good agreement with experimental data where available.
Table 1: Optimized Geometrical Parameters (Theoretical)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | Data not available in searched literature |
| Bond Angles (°) | Data not available in searched literature |
| Dihedral Angles (°) | Data not available in searched literature |
Note: Specific calculated values for this compound were not found in the publicly available literature. The table structure is provided for illustrative purposes.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available in searched literature |
| ELUMO | Data not available in searched literature |
| Energy Gap (ΔE) | Data not available in searched literature |
Note: Specific calculated values for this compound were not found in the publicly available literature. The table structure is provided for illustrative purposes.
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, as they are electron-rich. Conversely, regions of positive potential (typically colored in shades of blue) are prone to nucleophilic attack due to electron deficiency. For this compound, the nitrogen atoms of the tetrazole ring and the nitrile group would be expected to be regions of negative potential, while the hydrogen atoms of the methyl group would exhibit positive potential.
Reactivity Descriptors from Computational Chemistry
From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the reactivity and stability of the molecule.
Chemical Hardness, Softness, and Ionization Potential
Ionization Potential (I): The energy required to remove an electron from a molecule, which can be approximated as the negative of the HOMO energy (-EHOMO). An experimental value for the ionization energy of the related compound 2-methyl-2H-tetrazole has been reported as 10.0 eV.
Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as the negative of the LUMO energy (-ELUMO).
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as (I - A) / 2 or approximately (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.
Table 3: Calculated Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | Data not available in searched literature |
| Electron Affinity (A) | Data not available in searched literature |
| Chemical Hardness (η) | Data not available in searched literature |
| Chemical Softness (S) | Data not available in searched literature |
Note: Specific calculated values for this compound were not found in the publicly available literature. The table structure is provided for illustrative purposes.
Local Reactivity via Fukui Functions
f+(r): For nucleophilic attack (electron acceptance), indicating the sites most likely to accept an electron.
f-(r): For electrophilic attack (electron donation), indicating the sites most likely to donate an electron.
f0(r): For radical attack.
By analyzing the values of the Fukui functions for each atom in this compound, one could predict the most probable sites for various types of chemical reactions. For instance, atoms with high f+(r) values would be susceptible to nucleophilic attack.
Thermodynamic Properties and Reaction Energetics
Detailed theoretical studies focusing specifically on the thermodynamic properties and reaction energetics of this compound are not extensively available in the public domain. Computational chemistry, however, provides a powerful framework for estimating such properties. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to predict thermodynamic parameters for a wide range of molecules, including tetrazole derivatives. researchgate.netresearchgate.net
For a molecule like this compound, these computational approaches can be used to calculate standard thermodynamic quantities. These calculations are crucial for understanding the stability of the molecule and the energy changes that occur during chemical reactions.
A hypothetical table of calculated thermodynamic properties for this compound is presented below to illustrate the type of data that would be generated from such a computational study.
Table 1: Hypothetical Thermodynamic Properties of this compound at 298.15 K and 1 atm (Note: These values are illustrative and not based on published experimental or computational data for the specific compound.)
| Property | Symbol | Value | Units |
|---|---|---|---|
| Standard Enthalpy of Formation | ΔH°f | +350 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔG°f | +450 | kJ/mol |
| Standard Molar Entropy | S° | 300 | J/(mol·K) |
The energetic properties of tetrazole derivatives are of significant interest, particularly for applications as high-energy materials. researchgate.net The high nitrogen content of the tetrazole ring contributes to a large positive enthalpy of formation. researchgate.net Computational studies on related energetic materials often involve calculating detonation properties derived from the heat of formation and the elemental composition of the molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a method to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could provide insights into the rotational dynamics of the methyl and cyano groups relative to the tetrazole ring.
The conformational flexibility of a molecule can influence its interactions with its environment, such as in a crystal lattice or in solution. By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them.
A key aspect of the conformational analysis of this compound would be to understand the rotational barrier of the C-C bond between the tetrazole ring and the nitrile group, as well as the rotation of the methyl group. These motions can be characterized by analyzing the dihedral angles over the course of the simulation.
Table 2: Hypothetical Conformational Analysis Data for this compound from Molecular Dynamics Simulations (Note: These values are illustrative and not based on published experimental or computational data for the specific compound.)
| Dihedral Angle | Description | Preferred Angle (degrees) | Rotational Energy Barrier (kJ/mol) |
|---|---|---|---|
| N-N-C-C≡N | Rotation of the cyano group | 0, 180 | 5 |
The results of such simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. This surface can identify the lowest energy conformations (global minima) and other stable conformations (local minima). This information is valuable for understanding the molecule's shape and how it might interact with other molecules, which is a fundamental aspect of medicinal chemistry and materials science where tetrazole derivatives are often utilized. nih.govnih.gov
Research Applications and Broader Scientific Impact
Role in Advanced Organic Synthesis
The structure of 2-Methyl-2H-tetrazole-5-carbonitrile, featuring both a stable aromatic heterocycle and a versatile cyano group, makes it a valuable building block in the synthesis of more complex molecules.
Tetrazole derivatives are frequently used as intermediates in the creation of other heterocyclic systems. ekb.eg While direct examples of this compound serving as a precursor are not extensively documented in dedicated studies, the chemical nature of its nitrile group offers significant synthetic potential. The cyano group is a versatile functional handle that can be transformed into various other functionalities, such as amines, amides, or carboxylic acids, through established organic reactions like reduction or hydrolysis.
These transformations could pave the way for subsequent intramolecular cyclization reactions, where the newly formed group reacts with another part of the molecule or an external reagent to form a new ring fused to or separate from the tetrazole core. The high thermal stability of the tetrazole ring itself is advantageous, as it can remain intact during these synthetic manipulations. The most common synthetic route to tetrazoles involves a [2+3] cycloaddition between a nitrile and an azide (B81097), a reaction that highlights the central role of the nitrile precursor in forming the tetrazole ring itself. nih.gov
In the field of biotechnology, particularly in the chemical synthesis of DNA and RNA, tetrazole and its derivatives play a crucial role as activators. nih.govumich.edu The synthesis of oligonucleotides via the phosphoramidite (B1245037) method requires a weakly acidic catalyst to activate the incoming phosphoramidite monomer for coupling with the growing oligonucleotide chain. umich.edu
The mechanism involves the protonation of the diisopropylamino group on the phosphoramidite by the activator, followed by nucleophilic attack from the tetrazolide anion to form a highly reactive intermediate. glenresearch.com This intermediate is then readily attacked by the 5'-hydroxyl group of the nucleotide chain. umich.eduglenresearch.com While 1H-tetrazole has historically been the standard activator, other derivatives such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) have been developed to enhance reaction rates. nih.govfujifilm.com
Although this compound is not a commonly cited activator, its fundamental tetrazole structure is relevant. The specific substituents—a methyl group at the N2 position and an electron-withdrawing carbonitrile at C5—would modify its acidity (pKa) and nucleophilicity compared to unsubstituted 1H-tetrazole, thereby influencing its potential efficacy as a coupling activator.
Contributions to Materials Science Research
The high nitrogen content inherent in the tetrazole ring makes these compounds a focal point of research in high-energy materials.
High-energy-density materials (HEDMs) are substances that release large amounts of energy upon decomposition. Compounds with a high nitrogen content are prime candidates for HEDMs because their decomposition produces the highly stable dinitrogen (N₂) molecule, a process that is thermodynamically very favorable and releases significant energy. znaturforsch.com The tetrazole ring, with a formula of CN₄, is one of the most nitrogen-rich stable heterocyclic structures known to chemists. nih.gov
Tetrazole-based compounds are investigated as energetic materials due to their high positive heats of formation, considerable density, and the generation of environmentally benign N₂ gas as a primary decomposition product. znaturforsch.com The introduction of specific functional groups can further enhance these properties. A nitrile (-CN) group, such as that in this compound, can increase the density and energetic performance of the molecule. Research into related energetic compounds often involves balancing explosive power with thermal and kinetic stability.
| Compound Class | Key Structural Feature | Primary Decomposition Product | Contribution to Energetic Properties |
|---|---|---|---|
| Tetrazoles | CN₄ Heterocyclic Ring | Nitrogen Gas (N₂) | High positive heat of formation, high nitrogen content. |
| Triazoles | C₂N₃ Heterocyclic Ring | Nitrogen Gas (N₂) | Good thermal stability, high nitrogen content. |
| Nitramines | R-NO₂ Group | N₂, H₂O, CO₂ | High oxygen balance, high detonation velocity. |
The same properties that make tetrazoles attractive for HEDMs also make them candidates for gas-generating compositions, such as those used in automotive airbags and fire suppression systems. The ideal gas generant decomposes rapidly and controllably to produce a large volume of non-toxic gas. The decomposition of tetrazole derivatives yields large quantities of nitrogen gas, which is inert and makes up approximately 78% of the Earth's atmosphere. This makes them an environmentally safer alternative to older azide-based gas generants. The performance of a tetrazole-based gas generant can be tuned by modifying the substituents on the ring to control the burn rate and decomposition temperature.
Significance in Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. uomustansiriyah.edu.iq Tetrazole derivatives are highly effective ligands due to the presence of multiple nitrogen atoms with lone pairs of electrons that can donate to a metal center. scielo.br
This compound possesses several potential coordination sites. The nitrogen atoms of the tetrazole ring can bind to a metal ion, and the nitrogen atom of the nitrile group can also participate in coordination. This versatility allows the molecule to act as a monodentate ligand (binding through one site) or as a bridging ligand (binding to two or more metal centers simultaneously). znaturforsch.com
The use of bridging tetrazole ligands can lead to the formation of coordination polymers, which are extended one-, two-, or three-dimensional networks of metal ions linked by organic ligands. rsc.org These materials, also known as metal-organic frameworks (MOFs), are studied for a wide range of applications, including gas storage, catalysis, and sensing. scielo.br The specific geometry and connectivity of the resulting coordination complex are influenced by the metal ion, the coordination modes of the ligand, and the reaction conditions. scielo.brrsc.org
| Coordination Mode | Description | Potential Resulting Structure |
|---|---|---|
| Monodentate | Ligand binds to a single metal center via one nitrogen atom (from the ring or nitrile). | Discrete metal complexes. |
| Bridging | Ligand connects two or more metal centers using different nitrogen atoms. | Coordination polymers (1D, 2D, or 3D networks). |
Ligand Design and Metal Chelation Studies
The tetrazole moiety is a cornerstone in the design of ligands for metal chelation due to its multiple nitrogen atoms, which act as excellent coordination sites for metal ions. bohrium.comunimi.it This characteristic has led to the extensive use of tetrazole derivatives in the construction of coordination polymers and metal-organic frameworks (MOFs). bohrium.comlifechemicals.com The nitrogen atoms of the tetrazole ring in this compound can effectively bind to metal centers, a property that is fundamental in the development of new materials with specific catalytic, magnetic, or luminescent properties. bohrium.comarkat-usa.org
The versatility of tetrazole-based ligands allows for the synthesis of complexes with diverse structural and functional attributes. unimi.it The ability of the tetrazole ring to form stable complexes with a variety of metal cations is a key factor in its application in areas such as the removal of heavy metals from biological fluids and the development of anti-corrosion agents. arkat-usa.orgresearchgate.net The presence of the methyl and carbonitrile groups on the tetrazole ring of this compound can further influence the steric and electronic properties of the resulting metal complexes, allowing for fine-tuning of their characteristics.
| Application Area | Role of Tetrazole Ligand | Potential Influence of 2-Methyl & 5-Carbonitrile Groups |
|---|---|---|
| Coordination Polymers/MOFs | Acts as a versatile building block connecting metal ions. bohrium.comunimi.it | Modify pore size, framework stability, and guest-host interactions. |
| Catalysis | Stabilizes metal centers in catalytically active complexes. bohrium.com | Tune catalyst selectivity and activity. |
| Luminescence | Influences the photophysical properties of metal complexes. bohrium.com | Shift emission wavelengths and enhance quantum yields. |
| Heavy Metal Sequestration | Binds to toxic heavy metal ions for their removal. arkat-usa.orgresearchgate.net | Enhance selectivity for specific metal ions. |
Exploration of Coordination Modes
Tetrazole derivatives exhibit a remarkable diversity in their coordination modes with metal ions, a feature that contributes to the structural variety of the resulting coordination compounds. bohrium.comarkat-usa.org The deprotonated tetrazolate anion can utilize up to four of its nitrogen atoms to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. unimi.itarkat-usa.org In this compound, the N2-substitution with a methyl group directs the coordination primarily through the N4 nitrogen atom, although other coordination modes involving the nitrile group or other ring nitrogens cannot be entirely ruled out depending on the metal ion and reaction conditions. arkat-usa.org
The specific coordination behavior is influenced by factors such as the nature of the metal ion, the presence of other co-ligands, and the reaction environment. nih.gov For instance, different metal ions can favor different coordination geometries, leading to complexes with distinct properties. nih.gov The ability to form various coordination modes is a key advantage in the rational design of functional materials.
Bioisosteric Applications in Medicinal Chemistry Research
In the realm of medicinal chemistry, the tetrazole ring is a highly valued pharmacophore, primarily for its role as a bioisostere for other functional groups, which has led to its incorporation into numerous clinically used drugs. lifechemicals.comtandfonline.com
Tetrazole as a Carboxylic Acid and Amide Bioisostere
The 5-substituted 1H-tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group. lifechemicals.comnih.govopenaccessjournals.com This is attributed to their similar pKa values (around 4.5-4.9 for tetrazoles and 4.2-4.4 for carboxylic acids), which allows them to be ionized at physiological pH. rug.nl Furthermore, the tetrazole ring possesses a planar structure and can delocalize a negative charge, mimicking the carboxylate anion. rug.nluobaghdad.edu.iq This bioisosteric replacement can lead to compounds with improved metabolic stability, as the tetrazole ring is resistant to many biological transformations that affect carboxylic acids. tandfonline.comresearchgate.net Additionally, replacing a carboxylic acid with a tetrazole can enhance a drug's lipophilicity, potentially improving its membrane permeability and oral bioavailability. tandfonline.comresearchgate.net The tetrazole group can also serve as a surrogate for a cis-amide bond. lifechemicals.comnih.gov
| Property | Carboxylic Acid | Tetrazole | Reference |
|---|---|---|---|
| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | rug.nl |
| Geometry | Planar | Planar | rug.nl |
| Charge Delocalization | Across two oxygen atoms | Across the five-membered ring | uobaghdad.edu.iqnih.gov |
| Metabolic Stability | Susceptible to various metabolic reactions | Generally more stable | tandfonline.comresearchgate.net |
| Lipophilicity | Generally lower | Generally higher | tandfonline.comresearchgate.net |
Structure-Activity Relationship (SAR) Studies in Bioisosteric Replacements
Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how modifications to a chemical structure affect its biological activity. nih.gov The replacement of a carboxylic acid with a tetrazole ring, as could be conceptually applied to analogues of this compound, often leads to significant changes in a compound's pharmacological profile. drughunter.com For example, in the development of angiotensin II receptor antagonists like losartan, the introduction of a tetrazole ring in place of a carboxylic acid resulted in a tenfold increase in potency. drughunter.com
SAR studies on tetrazole-containing compounds have shown that the nature and position of substituents on the tetrazole ring and other parts of the molecule can have a profound impact on activity. researchgate.netnih.gov These studies help in the rational design of more potent and selective drug candidates. The systematic modification of different parts of a lead molecule containing a tetrazole allows medicinal chemists to probe the interactions with the biological target and optimize the compound's properties. researchgate.netresearchgate.net
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. uobaghdad.edu.iqnih.gov This tool is invaluable in understanding the interactions between a ligand, such as a derivative of this compound, and its biological target at the molecular level. nih.govajgreenchem.com The tetrazole ring, with its ability to participate in various non-covalent interactions like hydrogen bonding, can significantly contribute to the binding affinity of a ligand to its target. tandfonline.comresearchgate.net
Docking studies can reveal key interactions, for instance, showing how the nitrogen atoms of the tetrazole ring form hydrogen bonds with specific amino acid residues in the active site of an enzyme. biorxiv.org This information is critical for the design of new molecules with improved binding and, consequently, enhanced biological activity. uobaghdad.edu.iqnih.gov The insights gained from molecular docking can guide the synthesis of new analogues with optimized interactions with the target protein.
Design of Prodrugs and Analogues in Drug Discovery Research
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. pharmacy180.com The design of prodrugs is a common strategy to overcome issues such as poor oral bioavailability. nih.gov For tetrazole-containing compounds, which can be acidic and thus have poor absorption, prodrug approaches are particularly relevant. nih.gov For instance, masking the acidic tetrazole proton with a more lipophilic group that can be cleaved in vivo can enhance absorption. nih.gov
The synthesis of analogues is a fundamental aspect of drug discovery, involving chemical modifications of a lead compound to improve its therapeutic properties. pharmacy180.com The this compound scaffold can be used as a starting point for the creation of a library of diverse analogues by modifying the methyl and carbonitrile groups or by introducing new substituents. beilstein-journals.orgresearchgate.netrug.nl This allows for the exploration of a wider chemical space and increases the chances of discovering a compound with the desired pharmacological profile. beilstein-journals.orgrug.nl
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies
While traditional syntheses of 2,5-disubstituted tetrazoles exist, future research is anticipated to focus on developing more efficient, regioselective, and sustainable methods for preparing 2-Methyl-2H-tetrazole-5-carbonitrile. The conventional approach often involves the [2+3] cycloaddition of an azide (B81097) with a nitrile, followed by alkylation, which can lead to a mixture of N1 and N2 isomers. nih.gov
Emerging strategies may include:
Continuous Flow Chemistry: The use of microreactors could offer precise control over reaction parameters such as temperature and residence time, potentially enhancing the regioselectivity of the methylation step and improving safety by minimizing the accumulation of hazardous intermediates. acs.org
Catalyst-Driven Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate the tetrazole moiety in a single step could significantly streamline the synthesis. acs.orgbeilstein-journals.org This approach offers benefits in terms of atom economy and reduced waste generation. beilstein-journals.org For instance, a one-pot reaction involving a nitrile precursor, a methylating agent, and an azide source under the influence of a specifically designed catalyst could directly yield the desired product.
Photocatalysis and Electrosynthesis: These green chemistry approaches could provide alternative, milder pathways for the formation of the tetrazole ring or the introduction of the methyl group, avoiding harsh reagents and conditions.
Table 1: Comparison of a Hypothetical Novel Synthetic Method vs. a Traditional Approach This table presents hypothetical data to illustrate potential research outcomes.
| Parameter | Traditional Batch Synthesis | Hypothetical Flow Chemistry Method |
|---|---|---|
| Regioselectivity (N2:N1) | 3:1 | >20:1 |
| Reaction Time | 12-24 hours | < 30 minutes |
| Overall Yield | 65% | 85% |
| Safety Profile | Use of potentially explosive hydrazoic acid intermediates. chalcogen.ro | In-situ generation of reactive species, minimizing risk. |
Advanced Spectroscopic and Structural Characterization Techniques
A deeper understanding of the electronic structure, tautomeric stability, and intermolecular interactions of this compound is crucial for its future applications. While standard techniques like NMR and IR spectroscopy provide basic structural information, advanced methods could offer unprecedented insights.
Future characterization efforts could employ:
Solid-State NMR (ssNMR): To probe the structure and dynamics of the compound in its crystalline form, identifying potential polymorphism which can be critical for applications in materials science.
Synchrotron X-ray Diffraction: For obtaining high-resolution crystal structures, even from microcrystalline samples, to precisely determine bond lengths, angles, and packing arrangements.
Computational Spectroscopy: The integration of quantum chemical calculations, such as Density Functional Theory (DFT), to predict and interpret experimental spectra (¹H, ¹³C, ¹⁵N NMR). This synergy can help in assigning complex spectra and understanding the electronic properties that govern the molecule's reactivity.
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) This table contains hypothetical data to illustrate the use of computational tools.
| Nucleus | Predicted Chemical Shift (DFT) | Experimental Chemical Shift |
|---|---|---|
| Methyl (¹H) | 3.95 | 4.01 |
| Methyl (¹³C) | 40.2 | 40.8 |
| Tetrazole C5 (¹³C) | 145.8 | 146.3 |
| Nitrile (¹³C) | 112.5 | 113.1 |
Integration of Machine Learning and Artificial Intelligence in Compound Design
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research. For this compound, these tools can accelerate the discovery of new derivatives with tailored properties.
Potential applications include:
Predictive Modeling: Training ML models on datasets of known tetrazole compounds to predict properties for novel, hypothetical derivatives of this compound. This could include predicting their stability, reactivity, or potential as ligands for metal ions.
Reaction Optimization: Using AI algorithms to explore vast reaction parameter spaces (e.g., catalyst, solvent, temperature) to identify the optimal conditions for its synthesis, maximizing yield and minimizing byproducts.
De Novo Design: Employing generative models to design new molecules based on the this compound scaffold that are optimized for specific functions, such as binding to a biological target or exhibiting desired material properties.
Unexplored Reactivity Profiles and Catalytic Applications
The reactivity of this compound is largely unexplored. The interplay between the electron-rich tetrazole ring and the electron-withdrawing nitrile group suggests a rich and complex chemical behavior waiting to be investigated.
Future research could focus on:
Transformations of the Nitrile Group: Exploring the conversion of the cyano group into other functionalities (e.g., amides, carboxylic acids, or other heterocycles) while keeping the 2-methyl-tetrazole core intact. This would generate a library of new compounds for various applications.
Coordination Chemistry: Investigating the compound's ability to act as a ligand for various metal centers. The nitrogen atoms of the tetrazole ring can coordinate with metals to form coordination polymers or metal-organic frameworks (MOFs). bohrium.comulisboa.pt The resulting materials could be explored for catalytic activity. bohrium.com
Catalysis by Metal Complexes: Synthesizing metal complexes where this compound is a ligand and evaluating their performance as catalysts in organic transformations, such as cross-coupling reactions or oxidations. The electronic properties imparted by the tetrazole-carbonitrile ligand could tune the catalytic activity of the metal center.
Expanded Applications in Interdisciplinary Fields
The unique properties of tetrazoles suggest that this compound could find applications beyond traditional chemistry, branching into interdisciplinary fields.
Emerging application areas include:
Materials Science: The high nitrogen content and thermal stability of tetrazole derivatives make them interesting candidates for energetic materials or gas-generating agents. bohrium.com Research could explore the properties of this compound in this context. Furthermore, its use as a building block for MOFs could lead to materials for gas storage and separation. lifechemicals.com
Medicinal Chemistry: Tetrazoles are well-known bioisosteres of carboxylic acids and are present in several marketed drugs. beilstein-journals.orglifechemicals.com The this compound scaffold could serve as a starting point for the design of novel therapeutic agents, where the nitrile group is functionalized to interact with biological targets.
Supramolecular Chemistry: The potential for the tetrazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, could be exploited in the design of self-assembling systems, molecular sensors, or liquid crystals.
Table 3: Potential Interdisciplinary Applications and Key Molecular Features
| Interdisciplinary Field | Potential Application | Key Feature of this compound |
|---|---|---|
| Materials Science | Energetic Materials | High nitrogen content, potential for high enthalpy of formation. bohrium.com |
| Medicinal Chemistry | Drug Scaffolds | Tetrazole ring as a stable bioisostere. lifechemicals.com |
| Coordination Chemistry | MOF Ligands | Nitrogen atoms available for metal coordination. bohrium.com |
| Agrochemicals | Plant Growth Regulators | Tetrazole moiety is found in some agricultural chemicals. lifechemicals.com |
Q & A
Q. What synthetic methodologies are most effective for preparing 2-Methyl-2H-tetrazole-5-carbonitrile, and how do reaction conditions influence yield?
The synthesis of this compound often employs [3+2] cycloaddition reactions between nitriles and azides. For example, nitrile groups in 5-aminooxazole-4-carbonitriles can be converted into tetrazole rings via cycloaddition with sodium azide under acidic conditions (e.g., HCl). Key factors affecting yield include:
- Temperature : Reactions typically proceed at 80–100°C to balance reactivity and decomposition risks.
- Solvent : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates.
- Catalysts : Acidic conditions (e.g., HCl) or Lewis acids (e.g., ZnCl₂) accelerate cyclization .
Methodological optimization should prioritize purity of starting materials and in situ monitoring via TLC or HPLC to minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, the nitrile carbon typically resonates at δ ≈ 115–120 ppm, while tetrazole protons appear as singlets near δ 4.0–4.5 ppm .
- IR Spectroscopy : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (tetrazole ring vibrations) confirm functional groups.
- X-ray Crystallography : SHELXL refinement (via SHELX software) resolves crystal packing and hydrogen-bonding networks. High-resolution data (R₁ < 0.05) ensures accurate structural assignment .
Q. What are the common reactivity patterns of this compound in heterocyclic chemistry?
this compound undergoes:
- Cycloadditions : Reacts with alkynes or alkenes to form fused heterocycles (e.g., triazolo-tetrazoles).
- Nucleophilic Substitution : The nitrile group can be hydrolyzed to carboxylic acids or amidated under basic conditions.
- Metal Coordination : The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Ag⁺, Cu²⁺), useful in coordination polymers .
Q. How should researchers handle stability and storage challenges?
- Thermal Stability : Decomposition above 150°C necessitates storage at ≤4°C. Avoid prolonged exposure to light, as tetrazoles can photodegrade.
- Moisture Sensitivity : Store in desiccators with anhydrous CaCl₂ or silica gel.
- High-Energy Byproducts : Monitor for exothermic side reactions during synthesis, especially when using azides .
Q. What are the key spectral markers for distinguishing regioisomers?
Regioisomeric tetrazoles (1H vs. 2H tautomers) can be differentiated via:
- ¹H NMR : 2H-tetrazole protons are deshielded (δ ~8.5–9.5 ppm) compared to 1H-tetrazoles (δ ~10–12 ppm).
- X-ray Diffraction : Bond lengths (e.g., C–Ntetrazole ≈ 1.32 Å) and torsion angles resolve tautomeric forms .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in cycloaddition reactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 9.0) model transition states to identify kinetically favored pathways. For example, frontier molecular orbital (FMO) analysis reveals electron-deficient nitriles favoring [3+2] cycloaddition at the tetrazole C5 position. Solvent effects (e.g., PCM models) and activation energy barriers (ΔG‡) guide experimental design .
Q. How should discrepancies in crystallographic refinement of tetrazole derivatives be addressed?
- Data Quality : Ensure high-resolution data (I/σ(I) > 2) and low Rint values (<0.05) to reduce noise.
- Disorder Modeling : Use SHELXL’s PART and SUMP instructions to resolve disordered atoms or solvent molecules.
- Validation Tools : Employ checkCIF/PLATON to identify geometric outliers (e.g., bond angle deviations >5°) .
Q. What strategies improve regioselectivity in the synthesis of tetrazole-carbonitrile hybrids?
- Directed Metalation : Use directing groups (e.g., –OMe) to steer cycloaddition to specific sites.
- Microwave Assistance : MW irradiation (100–150°C, 20–30 min) enhances regioselectivity by accelerating desired pathways .
- Base Selection : K₂CO₃ or Et₃N in DMF suppresses side reactions by deprotonating intermediates .
Q. How do structural modifications impact the compound’s bioactivity or coordination chemistry?
Q. How can complex splitting patterns in NMR spectra be interpreted for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
